molecular formula C10H18O2 B13285743 1-(1-Hydroxypropan-2-yl)cyclohexane-1-carbaldehyde

1-(1-Hydroxypropan-2-yl)cyclohexane-1-carbaldehyde

Cat. No.: B13285743
M. Wt: 170.25 g/mol
InChI Key: BVKGICKEODTQFI-UHFFFAOYSA-N
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Description

1-(1-Hydroxypropan-2-yl)cyclohexane-1-carbaldehyde is an organic compound characterized by a cyclohexane ring substituted with a hydroxypropan-2-yl group and an aldehyde group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(1-Hydroxypropan-2-yl)cyclohexane-1-carbaldehyde typically involves the reaction of cyclohexanone with a suitable reagent to introduce the hydroxypropan-2-yl group, followed by oxidation to form the aldehyde group. Common reagents used in these reactions include Grignard reagents and organolithium compounds. The reaction conditions often involve low temperatures and inert atmospheres to prevent unwanted side reactions.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Catalysts and solvents are carefully selected to ensure efficient conversion and minimal by-products.

Chemical Reactions Analysis

Types of Reactions: 1-(1-Hydroxypropan-2-yl)cyclohexane-1-carbaldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The hydroxy group can undergo substitution reactions with halides or other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.

    Substitution: Halides, nucleophiles, and appropriate solvents.

Major Products:

    Oxidation: Carboxylic acids.

    Reduction: Primary alcohols.

    Substitution: Various substituted cyclohexane derivatives.

Scientific Research Applications

1-(1-Hydroxypropan-2-yl)cyclohexane-1-carbaldehyde has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a building block for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which 1-(1-Hydroxypropan-2-yl)cyclohexane-1-carbaldehyde exerts its effects depends on its interactions with molecular targets. The hydroxy and aldehyde groups can form hydrogen bonds and participate in various chemical reactions, influencing biological pathways and molecular interactions. The specific pathways and targets involved vary depending on the application and context of use.

Comparison with Similar Compounds

    Cyclohexanone: A precursor in the synthesis of 1-(1-Hydroxypropan-2-yl)cyclohexane-1-carbaldehyde.

    Cyclohexanol: A related compound with a hydroxy group but lacking the aldehyde functionality.

    Cyclohexane-1-carbaldehyde: Similar structure but without the hydroxypropan-2-yl group.

Uniqueness: this compound is unique due to the presence of both hydroxy and aldehyde functional groups on a cyclohexane ring

Properties

Molecular Formula

C10H18O2

Molecular Weight

170.25 g/mol

IUPAC Name

1-(1-hydroxypropan-2-yl)cyclohexane-1-carbaldehyde

InChI

InChI=1S/C10H18O2/c1-9(7-11)10(8-12)5-3-2-4-6-10/h8-9,11H,2-7H2,1H3

InChI Key

BVKGICKEODTQFI-UHFFFAOYSA-N

Canonical SMILES

CC(CO)C1(CCCCC1)C=O

Origin of Product

United States

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